Tetraphenylphosphonium chloride
Overview
Description
Tetraphenylphosphonium chloride is an organophosphorus compound with the chemical formula C24H20ClP. It is a colorless solid that is soluble in organic solvents but not in water. This compound is widely used in various chemical processes due to its ability to form lipophilic salts with inorganic and organometallic anions .
Mechanism of Action
Target of Action
Tetraphenylphosphonium chloride (TPPC) primarily targets inorganic and organometallic anions . It is used to generate lipophilic salts from these anions . The compound’s role is to act as a phase-transfer catalyst, allowing inorganic anions to dissolve in organic solvents .
Mode of Action
The mode of action of TPPC involves its interaction with inorganic and organometallic anions. It reacts with these anions to form corresponding salts . This process is facilitated by the tetraphenylphosphonium cation [PPh4]+ present in TPPC .
Biochemical Pathways
It is known that tppc plays a role in the crystallinity of ch3nh3pbi3 thin film during the deposition for boosting perovskite solar cells (pscs) device performance . It can also be used as arylating reagents in Pd-catalyzed Heck reaction .
Pharmacokinetics
Its solubility in organic media suggests that it may have good bioavailability .
Result of Action
The result of TPPC’s action is the formation of lipophilic salts from inorganic and organometallic anions . This allows these anions to dissolve in organic solvents, which can be beneficial in various chemical reactions and processes .
Action Environment
The action of TPPC can be influenced by environmental factors. For instance, the compound is stable under normal temperature and pressure . It should be stored in a cool, dry place with good ventilation . It should be kept separate from oxidizing agents and acids . The compound is harmful to aquatic environments, and care should be taken to prevent it from contacting groundwater, waterways, or sewage systems .
Biochemical Analysis
Biochemical Properties
Tetraphenylphosphonium chloride is known to interact with organometallic anionic complexes to give the corresponding salts . It can also be used as arylating reagents in Pd-catalyzed Heck reaction
Cellular Effects
The cellular effects of this compound are not well studied. It is known that the compound can influence the crystallinity of CH3NH3PbI3 thin film during the deposition for boosting perovskite solar cells (PSCs) device performance
Molecular Mechanism
The molecular mechanism of this compound involves the generation of lipophilic salts from inorganic and organometallic anions . It is also used as a phase-transfer catalyst, allowing inorganic anions to dissolve in organic solvents
Temporal Effects in Laboratory Settings
It is known that the control of crystallinity and dimensionality of the perovskite layer is achieved by using this compound as an additive
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium chloride can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ \text{PhCl} + \text{PPh}_3 \rightarrow \text{Ph}_4\text{PCl} ] where Ph represents the phenyl group .
Industrial Production Methods: In industrial settings, this compound is typically produced by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine. This method yields the corresponding bromide salt, which can then be converted to the chloride salt .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with organometallic anionic complexes to form corresponding salts.
Reduction Reactions: It can be reduced to form triphenylphosphine and other products depending on the reaction conditions.
Common Reagents and Conditions:
Nickel Salts: Used as a catalyst in the synthesis of this compound.
Phenylmagnesium Bromide: Used in the industrial production method.
Major Products:
Lipophilic Salts: Formed when this compound reacts with inorganic and organometallic anions.
Scientific Research Applications
Tetraphenylphosphonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetraphenylphosphonium Bromide: Similar in structure and properties but contains a bromide ion instead of a chloride ion.
Tetraphenylarsonium Chloride: Contains an arsenic atom instead of a phosphorus atom, leading to different reactivity and applications.
Uniqueness: Tetraphenylphosphonium chloride is unique due to its high solubility in organic solvents and its ability to form stable lipophilic salts. This makes it particularly useful as a phase-transfer catalyst and in applications requiring the dissolution of inorganic anions in organic media .
Properties
IUPAC Name |
tetraphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGFXJQAIZNSEQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18198-39-5 (Parent) | |
Record name | Tetraphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00897533 | |
Record name | Tetraphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white hygroscopic powder; [Acros Organics MSDS] | |
Record name | Tetraphenylphosphonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17951 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2001-45-8 | |
Record name | Tetraphenylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2001-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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